molecular formula C8H16O3 B14022059 2,3-Bis(ethoxymethyl)oxirane CAS No. 34741-72-5

2,3-Bis(ethoxymethyl)oxirane

Cat. No.: B14022059
CAS No.: 34741-72-5
M. Wt: 160.21 g/mol
InChI Key: NHQYAYMGOHMBRP-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Bis(ethoxymethyl)oxirane typically involves the reaction of ethylene oxide with an appropriate precursor under controlled conditions. One common method is the reaction of ethylene oxide with ethyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out at a temperature range of 50-70°C and under atmospheric pressure. The product is then purified through distillation or recrystallization to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-Bis(ethoxymethyl)oxirane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diols or carbonyl compounds.

    Reduction: Reduction reactions can convert the oxirane ring to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under mild conditions.

Major Products Formed

    Oxidation: Diols and carbonyl compounds.

    Reduction: Alcohols.

    Substitution: Functionalized derivatives depending on the nucleophile used.

Scientific Research Applications

2,3-Bis(ethoxymethyl)oxirane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its use in drug development and as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of polymers, resins, and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2,3-Bis(ethoxymethyl)oxirane involves the reactivity of the oxirane ring. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in organic synthesis to introduce functional groups and create new chemical entities. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl glycidyl ether
  • 1,2-Epoxy-3-ethoxypropane
  • 3-Ethoxy-1,2-epoxypropane

Uniqueness

2,3-Bis(ethoxymethyl)oxirane is unique due to its specific substitution pattern on the oxirane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and materials science.

Properties

CAS No.

34741-72-5

Molecular Formula

C8H16O3

Molecular Weight

160.21 g/mol

IUPAC Name

2,3-bis(ethoxymethyl)oxirane

InChI

InChI=1S/C8H16O3/c1-3-9-5-7-8(11-7)6-10-4-2/h7-8H,3-6H2,1-2H3

InChI Key

NHQYAYMGOHMBRP-UHFFFAOYSA-N

Canonical SMILES

CCOCC1C(O1)COCC

Origin of Product

United States

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